Taniborbactam
Overview
Description
Taniborbactam, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development, often combined with cefepime, to treat infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
Mechanism of Action
Target of Action
Taniborbactam is a broad-spectrum β-lactamase inhibitor that targets both serine- and metallo-β-lactamases . It is the first β-lactamase inhibitor (BLI) with direct inhibitory activity against Ambler class A, B, C, and D enzymes .
Mode of Action
This compound exploits substrate mimicry while employing distinct mechanisms to inhibit both serine- and metallo-β-lactamases . It acts as a reversible covalent inhibitor of serine β-lactamases (SBLs) with slow dissociation and a prolonged active-site residence time . In contrast, for metallo-β-lactamases (MBLs), it behaves as a competitive inhibitor . The inhibition is achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .
Biochemical Pathways
This compound operates within the biochemical pathways of bacterial resistance mechanisms. It targets β-lactamase enzymes that catalyze the hydrolysis of the β-lactam ring in antibiotics, rendering them inactive . This deactivation mechanism represents the most prevalent cause of bacterial resistance to antibiotics in Gram-negative bacteria .
Pharmacokinetics
This compound demonstrates dose-proportional pharmacokinetics with low intersubject variability . Following single doses, the mean terminal elimination half-life ranged from 3.4 to 5.8 hours . At steady-state, approximately 90% of the administered dose of this compound was recovered in urine as intact drug . There was no appreciable metabolism observed in either plasma or urine samples . Clinically significant decreases in drug clearance with declining renal function were observed for this compound .
Result of Action
This compound restores the bactericidal activity of cefepime . In microbiological testing, this compound restored cefepime activity in engineered Escherichia coli strains overproducing individual enzymes covering Ambler classes A, B, C, and D . Addition of this compound restored the antibacterial activity of cefepime against all tested Enterobacterales clinical isolates and most Pseudomonas aeruginosa clinical isolates .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s renal function . For instance, the clearance of this compound decreases with declining renal function . Furthermore, the effectiveness of this compound can be enhanced when used in combination with other antibiotics like cefepime .
Biochemical Analysis
Biochemical Properties
Taniborbactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes. It interacts with a variety of enzymes, including Ambler class A, B, C, and D β-lactamases. The nature of these interactions varies: for serine-β-lactamases, this compound acts as a reversible covalent inhibitor with slow dissociation, while for metallo-β-lactamases, it behaves as a competitive inhibitor . These interactions are achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In combination with cefepime, it restores the antibacterial activity against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. This combination leads to morphological changes in bacteria, such as elongation and formation of cellular voids, which are indicative of disrupted cell division and membrane integrity . This compound does not exhibit standalone antibacterial activity but enhances the efficacy of cefepime by neutralizing β-lactamase enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of β-lactamase enzymes. For serine-β-lactamases, it forms a reversible covalent bond, leading to prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor with low inhibitor constant values . These binding interactions inhibit the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It exhibits stability and maintains its inhibitory activity against β-lactamases for extended periods. Studies have shown that the combination of cefepime and this compound remains effective even after the removal of this compound from the growth medium, indicating long-lasting inhibition of β-lactamases . This stability is crucial for its potential clinical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a neutropenic murine urinary tract infection model, human-simulated plasma regimens of cefepime and this compound demonstrated substantial bacterial killing at various dosages . Higher doses of this compound were associated with increased efficacy, while toxic or adverse effects were not prominently observed at therapeutic doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with β-lactamase enzymes. It inhibits the hydrolysis of β-lactam antibiotics, thereby preventing their degradation and allowing them to exert their antibacterial effects . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes that mimic the transition state of the hydrolysis reaction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively. It interacts with various transporters and binding proteins that facilitate its localization to the sites of β-lactamase activity . This targeted distribution enhances its efficacy in inhibiting β-lactamases and restoring the activity of β-lactam antibiotics .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial periplasmic space, where β-lactamase enzymes are located . This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit β-lactamases. The compound’s design ensures that it reaches the target enzymes and exerts its effects efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taniborbactam involves the formation of a boronic acid derivative, which is then cyclized to form the cyclic boronate structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: Taniborbactam primarily undergoes inhibition reactions with β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases .
Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with this compound binding to the active site of the β-lactamase enzymes. The presence of cefepime enhances the antibacterial activity of this compound by preventing the hydrolysis of the β-lactam antibiotic .
Major Products Formed: The major product of the inhibition reaction is the enzyme-inhibitor complex, which prevents the β-lactamase from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity .
Scientific Research Applications
Taniborbactam has significant applications in scientific research, particularly in the fields of microbiology, biochemistry, and medicine. Its primary use is in the development of new antibiotic therapies to combat multidrug-resistant bacterial infections. Research has shown that this compound can restore the activity of cefepime against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa, making it a valuable tool in the fight against antibiotic resistance .
In addition to its medical applications, this compound is also used in biochemical studies to understand the mechanisms of β-lactamase inhibition and to develop new inhibitors with broader spectra of activity .
Comparison with Similar Compounds
Taniborbactam is unique among β-lactamase inhibitors due to its ability to inhibit both serine- and metallo-β-lactamases. Similar compounds include:
Vaborbactam: A cyclic boronate inhibitor that is effective against serine-β-lactamases but not metallo-β-lactamases.
Avibactam: A diazabicyclooctane inhibitor that targets serine-β-lactamases, including KPC-type enzymes.
Relebactam: Another diazabicyclooctane inhibitor with a similar spectrum of activity to avibactam.
This compound’s broad-spectrum activity and ability to inhibit both classes of β-lactamases make it a promising candidate for the treatment of multidrug-resistant bacterial infections .
Properties
IUPAC Name |
(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUWUXKQPRWAL-PXCJXSSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613267-49-4 | |
Record name | Taniborbactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANIBORBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.